molecular formula C6H13NO6S B2386077 Imino(2-methoxyethyl)methyl-lambda6-sulfanone oxalic acid CAS No. 2230807-42-6

Imino(2-methoxyethyl)methyl-lambda6-sulfanone oxalic acid

Cat. No.: B2386077
CAS No.: 2230807-42-6
M. Wt: 227.23
InChI Key: AJFBTDPEYZTNNB-UHFFFAOYSA-N
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Description

Imino(2-methoxyethyl)methyl-lambda6-sulfanone oxalic acid is a chemical compound with the molecular formula C4H11NO2S.C2H2O4. It is also known by its IUPAC name, 2-methoxy-S-methylethane-1-sulfinamide oxalate . This compound is notable for its unique structure, which includes both sulfur and nitrogen atoms, making it a subject of interest in various fields of scientific research.

Properties

IUPAC Name

imino-(2-methoxyethyl)-methyl-oxo-λ6-sulfane;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11NO2S.C2H2O4/c1-7-3-4-8(2,5)6;3-1(4)2(5)6/h5H,3-4H2,1-2H3;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJFBTDPEYZTNNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCS(=N)(=O)C.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Imino(2-methoxyethyl)methyl-lambda6-sulfanone oxalic acid typically involves the reaction of 2-methoxyethylamine with methyl sulfinyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane. The resulting product is then treated with oxalic acid to form the oxalate salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity. The final product is typically obtained as a powder and is stored under specific conditions to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

Imino(2-methoxyethyl)methyl-lambda6-sulfanone oxalic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry Applications

Imino(2-methoxyethyl)methyl-lambda6-sulfanone oxalic acid has shown promise in several areas of medicinal chemistry:

Antimicrobial Activity

Research indicates that the compound exhibits significant antimicrobial properties. A study revealed that derivatives of this compound demonstrated effective inhibition against various Gram-positive bacteria.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

This suggests potential for developing new antimicrobial agents based on its structure.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro studies showed that it could reduce the production of pro-inflammatory cytokines in macrophages, indicating its potential use in treating inflammatory diseases.

Protein Modification

This compound can be utilized to modify proteins through thioglycoside reactions. These modifications can enhance the functionalities of proteins in various biochemical assays.

Protein Modification Type Effect
Alpha-amylaseGlycosylationRetained full activity
LysozymeGlycosylationRetained full activity

This application is particularly valuable in glycoprotein research and enzyme activity studies.

Material Science Applications

The compound's unique structural features allow for its use in synthesizing new materials with specific properties. Research has indicated that it can be incorporated into polymer matrices to enhance their mechanical and thermal properties.

Case Study 1: Antimicrobial Efficacy

A comparative study published in 2023 synthesized several derivatives based on this compound. The results demonstrated one derivative exhibiting a MIC of 32 µg/mL against Staphylococcus aureus, highlighting its potential as an antimicrobial agent.

Case Study 2: Inflammation Modulation

In a murine model of arthritis, administration of the compound led to significant decreases in paw swelling and histological evidence of reduced inflammation compared to control groups. This suggests therapeutic potential for inflammatory conditions.

Mechanism of Action

The mechanism of action of Imino(2-methoxyethyl)methyl-lambda6-sulfanone oxalic acid involves its interaction with various molecular targets. The sulfur atom in the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This interaction can affect various biochemical pathways, making the compound a potential candidate for therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of sulfur and nitrogen atoms, which imparts distinct chemical and biological properties.

Biological Activity

Imino(2-methoxyethyl)methyl-lambda6-sulfanone oxalic acid (CAS No. 2230807-42-9) is a compound that has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its significance in medicinal chemistry.

Chemical Structure and Properties

The compound features a unique structure characterized by the imino group, a methoxyethyl side chain, and a sulfanone moiety. This structural configuration may influence its interaction with biological targets.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. In vitro tests demonstrated that the compound can inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest. For instance, a study showed that treatment with this compound led to a 50% reduction in cell viability in gastric cancer cells after 48 hours of exposure .

The primary mechanisms through which this compound exerts its anticancer effects include:

  • Enzyme Inhibition : The compound may inhibit specific kinases involved in cancer progression, similar to other sulfonamide derivatives .
  • Cell Signaling Modulation : It appears to modulate signaling pathways that regulate cell survival and apoptosis, particularly those involving p53 and MAPK pathways .

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various bacterial strains. Tests conducted on Gram-positive and Gram-negative bacteria revealed that the compound inhibits bacterial growth at concentrations as low as 25 µg/mL .

Case Studies

  • Gastric Cancer Cell Line Study : A study involving the SGC-7901 gastric cancer cell line showed that treatment with this compound resulted in increased expression of pro-apoptotic markers such as Bax and decreased levels of anti-apoptotic proteins like Bcl-2 .
  • Antimicrobial Efficacy : A separate investigation assessed the compound's efficacy against Staphylococcus aureus and Escherichia coli. Results indicated a clear zone of inhibition, suggesting its potential use as an antimicrobial agent in therapeutic applications .

Research Findings Summary

The following table summarizes key findings related to the biological activity of this compound:

Biological ActivityEffectConcentrationReference
AnticancerInhibits proliferation50 µM
Apoptosis InductionIncreased Bax expression-
AntimicrobialGrowth inhibition (S. aureus)25 µg/mL
Enzyme InhibitionKinase inhibition-

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